3-Oxo-2-(2-oxo-2-phenylethyl)-5,6-diphenyl-2,3-dihydro-4-pyridazinecarbonitrile 3-Oxo-2-(2-oxo-2-phenylethyl)-5,6-diphenyl-2,3-dihydro-4-pyridazinecarbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC0860011
InChI: InChI=1S/C25H17N3O2/c26-16-21-23(19-12-6-2-7-13-19)24(20-14-8-3-9-15-20)27-28(25(21)30)17-22(29)18-10-4-1-5-11-18/h1-15H,17H2
SMILES: C1=CC=C(C=C1)C2=C(C(=O)N(N=C2C3=CC=CC=C3)CC(=O)C4=CC=CC=C4)C#N
Molecular Formula: C25H17N3O2
Molecular Weight: 391.4 g/mol

3-Oxo-2-(2-oxo-2-phenylethyl)-5,6-diphenyl-2,3-dihydro-4-pyridazinecarbonitrile

CAS No.:

Cat. No.: VC0860011

Molecular Formula: C25H17N3O2

Molecular Weight: 391.4 g/mol

* For research use only. Not for human or veterinary use.

3-Oxo-2-(2-oxo-2-phenylethyl)-5,6-diphenyl-2,3-dihydro-4-pyridazinecarbonitrile -

Specification

Molecular Formula C25H17N3O2
Molecular Weight 391.4 g/mol
IUPAC Name 3-oxo-2-phenacyl-5,6-diphenylpyridazine-4-carbonitrile
Standard InChI InChI=1S/C25H17N3O2/c26-16-21-23(19-12-6-2-7-13-19)24(20-14-8-3-9-15-20)27-28(25(21)30)17-22(29)18-10-4-1-5-11-18/h1-15H,17H2
Standard InChI Key VGDZJOXBBCUKAK-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=C(C(=O)N(N=C2C3=CC=CC=C3)CC(=O)C4=CC=CC=C4)C#N
Canonical SMILES C1=CC=C(C=C1)C2=C(C(=O)N(N=C2C3=CC=CC=C3)CC(=O)C4=CC=CC=C4)C#N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator